molecular formula C18H13ClN4 B2465943 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile CAS No. 338752-72-0

3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile

Cat. No.: B2465943
CAS No.: 338752-72-0
M. Wt: 320.78
InChI Key: QNONUJWUEBSBMH-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile is an organic compound with the molecular formula C18H13ClN4

Scientific Research Applications

3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its interactions with biological molecules and potential biological activities.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile” is not known. It’s worth noting that the mechanisms of action for chemical compounds can vary widely depending on their structure and the biological systems they interact with .

Preparation Methods

The synthesis of 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzylamine with 6-phenyl-4-pyridazinecarbonitrile under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reactions to scale up the process efficiently.

Chemical Reactions Analysis

3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar compounds to 3-[(4-Chlorobenzyl)amino]-6-phenyl-4-pyridazinecarbonitrile include other pyridazine derivatives and compounds with similar functional groups These compounds may share some chemical properties but can differ in their specific applications and effects

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]-6-phenylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4/c19-16-8-6-13(7-9-16)12-21-18-15(11-20)10-17(22-23-18)14-4-2-1-3-5-14/h1-10H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNONUJWUEBSBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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